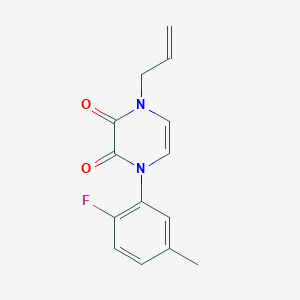
1-(2-Fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a prop-2-enyl group attached to the pyrazine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(2-Fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the treatment of pyrazine derivatives with isocyanates in the presence of triethylamine, which allows for the formation of the desired compound under mild reaction conditions .
Chemical Reactions Analysis
1-(2-Fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties, particularly in the treatment of colon cancer cell lines . Additionally, this compound has applications in the development of new drugs and drug delivery systems, owing to its unique structural features and reactivity .
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, this compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl2. This leads to the activation of caspase-3 and the initiation of cell death via the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
1-(2-Fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione can be compared with other similar compounds, such as 3-(Dimethylamino)-1-(2-fluoro-5-methylphenyl)-1-propanone and 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These compounds share structural similarities, such as the presence of fluorine and methyl groups, but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of a pyrazine ring with a prop-2-enyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-3-6-16-7-8-17(14(19)13(16)18)12-9-10(2)4-5-11(12)15/h3-5,7-9H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNHOIIUKUPRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C=CN(C(=O)C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














